molecular formula C11H14N4 B13492896 2-(4-Amino-1-piperidyl)isonicotinonitrile

2-(4-Amino-1-piperidyl)isonicotinonitrile

Cat. No.: B13492896
M. Wt: 202.26 g/mol
InChI Key: WXHZIGBAVDQSIU-UHFFFAOYSA-N
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Description

2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that features a piperidine ring attached to a pyridine ring with an amino group and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile typically involves the reaction of 4-chloropyridine-3-carbonitrile with 4-aminopiperidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle in the G1/G0 phase . This is achieved through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-aminopiperidin-1-yl)pyridine-3-carbonitrile
  • 2-amino-4-(1-piperidine)pyridine derivatives

Uniqueness

2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike its analogs, this compound has shown a higher potency in inhibiting certain cancer cell lines, making it a promising candidate for further drug development .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-8-9-1-4-14-11(7-9)15-5-2-10(13)3-6-15/h1,4,7,10H,2-3,5-6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHZIGBAVDQSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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